ファスジル塩酸塩

概要

説明

ファスジル塩酸塩は、強力なRhoキナーゼ阻害剤および血管拡張剤です。 脳血管攣縮、特にクモ膜下出血後の治療に広く使用されており、肺高血圧症や脳卒中患者の認知機能の低下治療にも有効性が示されています . ファスジル塩酸塩は、正常マウスの記憶力を改善する効果が知られており、加齢に伴うまたは神経変性による記憶喪失の治療薬としての可能性があります .

製造方法

ファスジル塩酸塩の製造には、いくつかの合成経路があります。一方法は、イソキノリンスルホン酸とチオニルクロリドを反応させてイソキノリンスルホニルクロリド塩酸塩を生成することです。 この中間体をジクロロメタン中でホモピペラジンと反応させ、メタノールで再結晶化すると、ファスジル塩酸塩が白色の結晶性粉末として得られます . 別の方法は、ファスジル塩酸塩の不純物の製造を含み、イソキノリンスルホン酸とチオニルクロリドからイソキノリンスルホニルクロリド塩酸塩を生成し、続いてメタノールとエタノールと反応させて対応するメチルエステルおよびエチルエステル不純物を生成します .

科学的研究の応用

作用機序

ファスジル塩酸塩は、RhoA/Rhoキナーゼ(ROCK)経路を阻害することによって効果を発揮します . ROCKは、ミオシン軽鎖ホスファターゼのミオシン結合サブユニットをリン酸化することによって血管収縮と血管リモデリングを媒介する酵素であり、その活性を低下させ、血管平滑筋の収縮を強化します . ROCKを阻害することにより、ファスジル塩酸塩は血管収縮を抑制し、血流を改善します。 また、内皮型一酸化窒素合成酵素(eNOS)の発現を増加させ、血管拡張を促進します .

類似の化合物との比較

ファスジル塩酸塩は、強力な血管拡張作用と認知機能を改善する能力を持つことから、Rhoキナーゼ阻害剤の中でユニークな存在です。 類似の化合物には、ファスジル塩酸塩の活性代謝物であるヒドロキシファスジルや、Y-27632やH-1152などの他のRhoキナーゼ阻害剤などがあります . これらの化合物は、作用機序は似ていますが、効力や特定の用途が異なります。

生化学分析

Biochemical Properties

Fasudil hydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Fasudil hydrochloride interacts with this enzyme, inhibiting its activity and thus playing a significant role in biochemical reactions .

Cellular Effects

Fasudil hydrochloride has been shown to have various effects on cells. It has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

Fasudil hydrochloride exerts its effects at the molecular level through several mechanisms. It induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in the level of the vasodilator nitric oxide (NO) .

Temporal Effects in Laboratory Settings

In laboratory settings, fasudil hydrochloride has been shown to have temporal effects. For instance, it has been found that treatment with fasudil hydrochloride increased cellular impedance over time . Additionally, it has been observed that the effects of fasudil hydrochloride on blood-brain barrier integrity were confirmed in both mono- and co-culture models .

Dosage Effects in Animal Models

In animal models, the effects of fasudil hydrochloride have been found to vary with different dosages. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial ischemia/reperfusion injury .

Metabolic Pathways

Fasudil hydrochloride is involved in several metabolic pathways. It has been found to inhibit the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .

準備方法

The preparation of fasudil hydrochloride involves several synthetic routes. One method includes the reaction of isoquinoline sulfonic acid with thionyl chloride to form isoquinoline sulfonyl chloride hydrochloride. This intermediate is then reacted with homopiperazine in dichloromethane, followed by recrystallization in methanol to obtain fasudil hydrochloride as a white crystalline powder . Another method involves the preparation of fasudil hydrochloride impurities, which includes the formation of isoquinoline sulfonyl chloride hydrochloride from isoquinoline sulfonic acid and thionyl chloride, followed by reactions with methanol and ethanol to generate corresponding methyl and ethyl ester impurities .

化学反応の分析

ファスジル塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、チオニルクロリド、メタノール、エタノールなどがあります . これらの反応から生成される主要な生成物は、イソキノリンスルホニルクロリド塩酸塩とそのメチルエステルおよびエチルエステル不純物です .

類似化合物との比較

Fasudil hydrochloride is unique among Rho-kinase inhibitors due to its potent vasodilatory effects and its ability to improve cognitive function. Similar compounds include hydroxyfasudil, which is an active metabolite of fasudil hydrochloride, and other Rho-kinase inhibitors such as Y-27632 and H-1152 . These compounds share similar mechanisms of action but differ in their potency and specific applications.

生物活性

Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor, has garnered significant attention due to its diverse biological activities and therapeutic potential across various medical conditions. This article explores the biological activity of Fasudil hydrochloride, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Fasudil exerts its biological effects primarily through the inhibition of Rho-kinase, which plays a crucial role in various cellular processes including contraction, migration, and proliferation. The compound also inhibits several other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), with respective inhibition constants (Ki) of 0.33 μM, 1.0 μM, 9.3 μM, and 55 μM . The inhibition of these kinases leads to several downstream effects:

- Vasodilation : Fasudil induces vasodilation by blocking calcium-induced contractions in vascular smooth muscle cells.

- Inhibition of Fibrosis : It suppresses collagen production in hepatic stellate cells and inhibits their activation, which is significant in liver fibrosis .

- Neuroprotection : In models of spinal cord injury, Fasudil promotes neurological recovery by reducing inflammation and oxidative stress .

Therapeutic Applications

Fasudil hydrochloride has been studied for various clinical applications:

- Cerebral Vasospasm : It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. Clinical studies have demonstrated its efficacy in improving outcomes in patients with post-traumatic cerebral vasospasm .

- Cardiovascular Diseases : Research indicates that Fasudil has cardioprotective effects in models of myocardial ischemia/reperfusion injury. It reduces myocardial infarct size and improves cardiac function by enhancing coronary vasodilation and inhibiting apoptosis .

- Pulmonary Hypertension : In patients with pulmonary hypertension and right heart failure, intravenous administration of Fasudil has been shown to decrease in-hospital mortality rates significantly .

Case Study 1: Post-Traumatic Cerebral Vasospasm

A 47-year-old male patient with traumatic subarachnoid hemorrhage underwent intra-arterial infusion of Fasudil hydrochloride after developing severe vasospasm. Following treatment, significant improvement was observed in vasospasm and neurological function, highlighting the drug's potential in acute neurological settings .

Case Study 2: Spinal Cord Injury

In a controlled study involving rats with spinal cord injury, Fasudil treatment resulted in significant improvements in neurological recovery compared to controls receiving saline or methylprednisolone. The study indicated that Fasudil reduced neutrophil infiltration at the injury site and improved blood flow to the spinal cord .

Research Findings

A systematic review encompassing nineteen studies involving over 400 animals assessed the efficacy of Fasudil in myocardial ischemia/reperfusion injury. The findings revealed that Fasudil treatment led to:

- Reduced myocardial infarct size : Statistically significant reductions were noted compared to control groups (P < 0.05).

- Improved cardiac function : Enhanced systolic and diastolic functions were documented along with lower levels of cardiac enzymes .

Summary Table of Biological Activities

特性

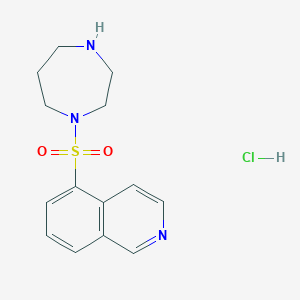

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Fasudil hydrochloride?

A1: Fasudil hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), specifically the ROCK-II isoform. [, , , , ]

Q2: How does Fasudil hydrochloride's inhibition of Rho-kinase lead to its therapeutic effects?

A2: Rho-kinase plays a crucial role in regulating various cellular processes, including smooth muscle contraction, cell motility, and apoptosis. By inhibiting ROCK, Fasudil hydrochloride:

- Reduces cerebral vasospasm: It inhibits the RhoA/ROCK signaling pathway, leading to vasodilation and improved cerebral blood flow in conditions like subarachnoid hemorrhage. [, , , , , ]

- Protects against ischemia/reperfusion injury: It reduces neuronal apoptosis, promotes axonal growth, and improves neurological outcomes following ischemic events in the brain and heart. [, , , , , ]

- Modulates inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like INF-γ and IL-17 while promoting the production of the anti-inflammatory cytokine IL-10 in experimental autoimmune encephalomyelitis (EAE) models. []

- Influences stem cell differentiation: Research suggests it might induce the differentiation of rat bone marrow mesenchymal stem cells into neuron-like cells, potentially by interacting with both Notch and Rho/Rho GTPase signaling pathways. [, , ]

Q3: Does Fasudil hydrochloride affect the blood-brain barrier following cerebral ischemia/reperfusion?

A3: Yes, studies suggest that Fasudil hydrochloride can improve the function of the blood-brain barrier following cerebral ischemia/reperfusion. It appears to achieve this by inhibiting RhoA protein expression and upregulating growth-associated protein-43 and claudin-5 protein expression, which are crucial for maintaining blood-brain barrier integrity. []

Q4: What is the molecular formula and weight of Fasudil hydrochloride?

A4: The molecular formula of Fasudil hydrochloride is C14H17N3O2S·HCl. Its molecular weight is 327.83 g/mol. [, , ]

Q5: Is Fasudil hydrochloride injection compatible with Fructose injection?

A5: Yes, studies indicate that mixtures of Fasudil hydrochloride injection and Fructose injection, at simulated clinical concentrations, remain stable for at least 6 hours at room temperature (25 ± 2°C). This stability is based on observations of appearance, pH value, and Fasudil hydrochloride content. []

Q6: What are the stability concerns regarding Fasudil hydrochloride injection?

A6: While Fasudil hydrochloride injection shows good stability at high temperatures, it is susceptible to degradation when exposed to light. The primary photodegradation product identified is isoquinoline-5-sulfonic acid. This emphasizes the importance of storing Fasudil hydrochloride injection in dark conditions to maintain its quality and efficacy. [, , , ]

Q7: Are there formulations designed to improve the stability of Fasudil hydrochloride?

A7: Yes, researchers have developed formulations that enhance the stability of Fasudil hydrochloride. One such formulation involves incorporating sodium citrate, ethylenediamine tetraacetic acid disodium, and injection water. This specific formulation has demonstrated stability under high temperature, illumination, and accelerated aging conditions for extended periods, indicating its potential for long-term storage and improved product quality. []

Q8: Has Fasudil hydrochloride shown efficacy in animal models of subarachnoid hemorrhage?

A8: Yes, in rat models of subarachnoid hemorrhage, Fasudil hydrochloride effectively attenuated delayed cerebral vasospasm and demonstrated neuroprotective effects. This protection was linked to its ability to promote nitric oxide production in the cerebral artery walls. Fasudil hydrochloride's efficacy was found to be superior to that of nimodipine, a commonly used medication for cerebral vasospasm. []

Q9: What are the observed effects of Fasudil hydrochloride on heart function in animal models of myocardial ischemia/reperfusion injury?

A9: Fasudil hydrochloride postconditioning has demonstrated significant cardioprotective effects in rat models of acute myocardial ischemia/reperfusion injury. The treatment effectively reduced plasma myocardial enzyme levels, myocardial infarct size, and myocardial cell apoptosis, suggesting its potential in mitigating heart damage following ischemic events. []

Q10: What evidence supports the use of Fasudil hydrochloride in treating heart failure?

A10: Clinical studies have investigated the effects of Fasudil hydrochloride on heart failure in various contexts:

- Dilated cardiomyopathy: In patients with dilated cardiomyopathy, Fasudil hydrochloride improved cardiac function, as evidenced by decreased left ventricular end-systolic and end-diastolic dimensions, increased ejection fraction, and reduced serum cardiac troponin I levels. []

- Coronary heart disease: In patients with heart failure secondary to coronary heart disease, Fasudil hydrochloride improved clinical symptoms, reduced left ventricular dimensions, and increased ejection fraction without significant adverse effects on biochemical indicators. []

- Chronic cor pulmonale: Fasudil hydrochloride demonstrated positive therapeutic effects in patients with heart failure due to chronic cor pulmonale, improving clinical outcomes, blood gas parameters, and blood viscosity. []

Q11: What analytical techniques are employed to assess the quality of Fasudil hydrochloride?

A11: Several analytical methods are crucial for ensuring the quality and purity of Fasudil hydrochloride:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the content of Fasudil hydrochloride and to detect and quantify related substances or impurities. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information about impurities present in Fasudil hydrochloride, enabling more comprehensive quality control. [, ]

- Bacterial Endotoxin Test: This test, as outlined in the China Pharmacopeia and Drug Standard Operation Instruction, is employed to ensure the Fasudil hydrochloride injection meets the required bacterial endotoxin limits for safe administration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。